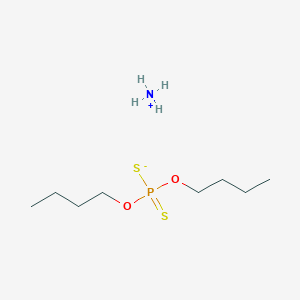
methyl (2E,6Z,8E)-deca-2,6,8-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E,6Z,8E)-deca-2,6,8-trienoate, also known as methyl linoleate, is a naturally occurring fatty acid found in vegetable oils, such as soybean and sunflower oil. It is a polyunsaturated fatty acid (PUFA) that is a major component of the phospholipids and glycolipids of cell membranes. In addition, methyl linoleate is an important source of energy and is used in the biosynthesis of many other compounds.
Wissenschaftliche Forschungsanwendungen
Food Flavoring and Sensory Properties : Ley et al. (2006) reported the isolation and synthesis of acmellonate from Spilanthes acmella, which is used as a spice. Acmellonate, closely related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate, contributes to the unique flavor of Jambu by providing a tingling and numbing effect on the tongue (Ley, Blings, Krammer, Reinders, Schmidt, & Bertram, 2006).
Natural Product Synthesis : In the study of Spilanthes oleracea, Greger, Hofer, and Werner (1985) identified various compounds including affinin and its derivatives, structurally related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate. This research highlighted the compound's relevance in the synthesis and understanding of natural products (Greger, Hofer, & Werner, 1985).
Phytochemistry and Plant Pathology : Nakatsuka et al. (1990) investigated the biosynthetic origin of a compound similar to methyl (2E,6Z,8E)-deca-2,6,8-trienoate in the context of Alternaria alternata, a plant pathogen. Understanding such compounds can aid in managing plant diseases and understanding plant-pathogen interactions (Nakatsuka, Feng, Goto, Tsuge, & Nishimura, 1990).
Medicinal and Insecticidal Applications : Molina-Torres et al. (1995) identified the bornyl ester of deca-2E,6Z,8E-trienoic acid in Heliopsis longipes, a plant used for medicinal and insecticidal purposes. This highlights the potential pharmaceutical and agricultural applications of compounds related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate (Molina-Torres, Salgado-Garciglia, Ramírez-Chávez, & Río, 1995).
Chemical Synthesis and Pheromone Research : Maxim et al. (2003) studied the synthesis of methyl (2E,4Z)-2,4-decadienoate, related to the target compound, which is a component of the sex pheromone of the bark beetle. This research contributes to our understanding of insect behavior and pheromone synthesis (Maxim, Gânscă, Oprean, & Budae, 2003).
Eigenschaften
IUPAC Name |
methyl (2E,6Z,8E)-deca-2,6,8-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDREBFLOKGKA-VGRAICDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E,6Z,8E)-deca-2,6,8-trienoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)

